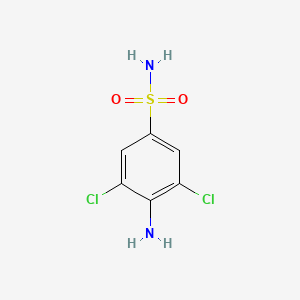

4-Amino-3,5-dichlorobenzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-3,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZMRTJKNJKEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066762 | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22134-75-4 | |

| Record name | 4-Amino-3,5-dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22134-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022134754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorosulfanilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorosulphanilamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-3,5-dichlorobenzenesulfonamide chemical properties

An In-depth Technical Guide on the Chemical Properties of 4-Amino-3,5-dichlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological activity of this compound (CAS No. 22134-75-4). The information is intended for use in research, drug discovery, and chemical development applications.

Chemical Identity and Physical Properties

This compound, also known as 3,5-Dichlorosulfanilamide, is a dichlorinated derivative of the parent sulfonamide, sulfanilamide. The presence of two chlorine atoms on the aromatic ring significantly influences its electronic properties, reactivity, and biological activity.

Table 1: Compound Identification

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 22134-75-4 | [1][2] |

| Synonyms | 3,5-Dichlorosulfanilamide, Benzenesulfonamide, 4-amino-3,5-dichloro- | [1][2] |

| Molecular Formula | C₆H₆Cl₂N₂O₂S | [1][2] |

| Molecular Weight | 241.10 g/mol | [3] |

| InChI Key | DVZMRTJKNJKEGV-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=C(C(=C(C=C1Cl)S(=O)(=O)N)N)Cl | [2] |

Table 2: Physicochemical Properties

| Property | Value | Citation |

| Physical Form | Light yellow to brown powder or crystals. | [2] |

| Melting Point | 204-208 °C | [4][5] |

| Boiling Point | 427.5 °C (Predicted) | [6] |

| Density | 1.667 g/cm³ (Predicted) | [7] |

| pKa | 9.57 (Predicted) | [7] |

| Solubility | Soluble in polar solvents. | [2] |

| XLogP3 | 1.6 | [6] |

Table 3: Crystallographic Data

| Parameter | Value | Citation |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/c | [8] |

| a | 8.9544 (17) Å | [8] |

| b | 13.387 (3) Å | [8] |

| c | 7.5673 (15) Å | [8] |

| β | 95.809 (2)° | [8] |

| Volume | 902.4 (3) ų | [8] |

| Z | 4 | [8] |

Synthesis and Purification

The primary route for the synthesis of this compound is the direct electrophilic chlorination of 4-aminobenzenesulfonamide (sulfanilamide).[4] The amino group is a strongly activating ortho-, para-director, making the positions adjacent (ortho) to it susceptible to electrophilic attack.

Experimental Protocol: General Synthetic Approach

Materials and Reagents:

-

4-Aminobenzenesulfonamide (Sulfanilamide)

-

Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), or HCl/H₂O₂)

-

Solvent (e.g., Acetic Acid, Dichloromethane (DCM), or Acetonitrile)

-

Base for work-up (e.g., Sodium bicarbonate solution)

Procedure:

-

Dissolution: Dissolve 4-aminobenzenesulfonamide (1 equivalent) in a suitable solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Chlorinating Agent: Slowly add the chlorinating agent (approximately 2.1 equivalents) to the solution. The reaction may be exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction medium is acidic, slowly pour it into ice water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: The product, being a solid, will precipitate out. Collect the crude product by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for analysis.[4]

-

Column: Newcrom R1 or equivalent C18 column.[4]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[4]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A gas-phase IR spectrum is available in the NIST database.[1] Key expected vibrational frequencies include:

-

N-H stretching (amino group): ~3400-3500 cm⁻¹ (two bands for asymmetric and symmetric stretching)

-

N-H stretching (sulfonamide): ~3250-3350 cm⁻¹

-

S=O stretching (sulfonamide): ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric)

-

C-Cl stretching: ~700-850 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra were not found in the searched literature, the expected signals in a ¹H NMR spectrum can be predicted.

-

Solvent: DMSO-d₆

-

¹H NMR (Predicted):

-

~7.8-8.0 ppm (singlet, 2H): Aromatic protons on the dichlorinated ring. Due to the symmetrical substitution, these two protons are chemically equivalent.

-

~7.3 ppm (broad singlet, 2H): Protons of the sulfonamide (-SO₂NH₂) group.

-

~6.0 ppm (broad singlet, 2H): Protons of the amino (-NH₂) group.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available from NIST.[1]

-

Molecular Ion (M⁺): Expected at m/z ≈ 240 (corresponding to the ³⁵Cl isotope) and m/z ≈ 242 (corresponding to the ³⁷Cl isotope), reflecting the isotopic pattern of two chlorine atoms.

-

Key Fragmentation: Loss of SO₂NH₂ or other characteristic fragments.

Biological Activity and Mechanism of Action

This compound is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[8] Like many sulfonamides, it exhibits intrinsic biological activity, notably as an antibacterial agent and a potent enzyme inhibitor.[2]

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[7] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in various physiological processes.[4]

The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion located in the enzyme's active site.[4][9] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for catalysis, thereby blocking the enzyme's function.

References

- 1. 3,5-Dichlorosulfanilamide [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 22134-75-4|this compound|BLD Pharm [bldpharm.com]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Structural Analysis of 3,5-Dichlorosulfanilamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3,5-Dichlorosulfanilamide, a halogenated derivative of the foundational sulfonamide antibacterial class. This document collates available spectroscopic and crystallographic data, outlines detailed experimental protocols for its characterization, and presents its mechanism of action through signaling pathway diagrams. All quantitative data are summarized in structured tables for clarity and comparative analysis. This guide is intended to serve as a core resource for researchers in medicinal chemistry, drug development, and materials science.

Introduction

Sulfonamide-based antimicrobials were among the first effective chemotherapeutic agents and continue to be a critical component of modern medicine. The introduction of halogen substituents onto the aromatic ring of the sulfanilamide scaffold can significantly alter its physicochemical properties, including lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. 3,5-Dichlorosulfanilamide (C₆H₆Cl₂N₂O₂S) is a key derivative, and a thorough understanding of its three-dimensional structure and spectroscopic properties is fundamental for the rational design of new therapeutic agents. This guide details the structural and analytical characterization of this compound.

Physicochemical Properties

Basic physicochemical data for 3,5-Dichlorosulfanilamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂O₂S | --INVALID-LINK--1] |

| Molecular Weight | 241.095 g/mol | --INVALID-LINK--1] |

| CAS Number | 22134-75-4 | --INVALID-LINK--1] |

| Appearance | White to light yellow/brown crystalline powder | --INVALID-LINK----INVALID-LINK--] |

| Melting Point | 204-208 °C | --INVALID-LINK----INVALID-LINK--] |

Synthesis Protocol

A plausible synthetic route to 3,5-Dichlorosulfanilamide can be adapted from established methods for the synthesis of sulfonamides and halogenated anilines. A common precursor is 3,5-dichloroaniline.

Reaction Scheme:

-

Chlorosulfonation of a protected 3,5-dichloroaniline: To prevent side reactions with the amino group, it is first protected (e.g., by acetylation). The protected compound is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Amination: The resulting sulfonyl chloride is treated with ammonia to form the sulfonamide.

-

Deprotection: The protecting group on the aniline nitrogen is removed to yield the final product.

Detailed Protocol (Hypothetical):

-

Protection of 3,5-dichloroaniline: 3,5-dichloroaniline (1 eq.) is dissolved in a suitable solvent like acetic anhydride. The mixture is stirred, and a catalyst such as a few drops of concentrated sulfuric acid may be added. The reaction is monitored by TLC until completion. The product, N-(3,5-dichlorophenyl)acetamide, is isolated by precipitation in water and filtration.

-

Chlorosulfonation: The dried N-(3,5-dichlorophenyl)acetamide (1 eq.) is added portion-wise to an excess of chlorosulfonic acid (e.g., 5 eq.) at 0°C with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-70°C) for a period to ensure complete reaction. The mixture is then carefully poured onto crushed ice to precipitate the 4-acetamido-2,6-dichlorobenzenesulfonyl chloride.

-

Amination: The filtered and dried sulfonyl chloride is dissolved in a suitable solvent like acetone and added dropwise to a cooled, concentrated solution of aqueous ammonia with vigorous stirring. The sulfonamide product precipitates and is collected by filtration.

-

Deprotection: The N-acetylated sulfonamide is hydrolyzed by heating with an aqueous acid (e.g., dilute HCl) or base (e.g., aqueous NaOH) to remove the acetyl group, yielding 3,5-Dichlorosulfanilamide. The product is then neutralized, filtered, washed, and recrystallized from a suitable solvent like ethanol/water.

Structural Analysis

Crystallographic Data

As of this review, a definitive single-crystal X-ray diffraction structure for 3,5-Dichlorosulfanilamide has not been publicly deposited in major crystallographic databases. However, data from closely related structures, such as dichlorobenzamides, can provide expected bond lengths and angles.[2] The crystal structure of the parent compound, sulfanilamide, has been extensively studied and reveals key intermolecular interactions, primarily hydrogen bonding involving the aniline and sulfonamide groups, which form dimers and extended networks.[3] It is anticipated that 3,5-Dichlorosulfanilamide would exhibit similar hydrogen bonding patterns, potentially influenced by steric and electronic effects of the chlorine atoms.

Table of Expected Crystallographic Parameters (Analogous Compounds): Data based on analogous sulfonamide and dichlorinated aromatic structures.

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, Pbca, or similar |

| C-S Bond Length | 1.75 - 1.78 Å |

| S=O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.62 - 1.66 Å |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| O-S-O Bond Angle | 118 - 122° |

| C-S-N Bond Angle | 105 - 109° |

Spectroscopic Analysis

The IR spectrum of 3,5-Dichlorosulfanilamide provides key information about its functional groups. The spectrum is available on the NIST WebBook.[1]

Table of Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3480 & ~3380 | Medium-Strong | N-H asymmetric & symmetric stretching (aniline NH₂) |

| ~3300 & ~3200 | Medium-Strong | N-H asymmetric & symmetric stretching (sulfonamide NH₂) |

| ~1620 | Strong | N-H scissoring (aniline NH₂) |

| ~1580, ~1450 | Medium-Strong | C=C aromatic ring stretching |

| ~1320 & ~1150 | Strong | SO₂ asymmetric & symmetric stretching |

| ~900 | Strong | S-N stretching |

| ~850 | Strong | C-H out-of-plane bending (isolated ring hydrogens) |

| ~700-800 | Strong | C-Cl stretching |

Predicted NMR data for 3,5-Dichlorosulfanilamide can be estimated based on established chemical shift ranges for substituted aromatic compounds.

¹H NMR Spectroscopy (Predicted): The aromatic region would show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide and chloro groups. The amino and sulfonamide protons would appear as broad singlets due to exchange.

Table of Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | s | 2H | Ar-H |

| ~7.2 | br s | 2H | SO₂NH₂ |

| ~6.0 | br s | 2H | Ar-NH₂ |

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum would show four signals for the aromatic carbons due to the molecule's symmetry.

Table of Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-NH₂ |

| ~145 | C-SO₂ |

| ~120 | C-Cl |

| ~115 | C-H |

The mass spectrum of 3,5-Dichlorosulfanilamide is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. Fragmentation would likely proceed through pathways common to sulfonamides.[4]

Table of Expected Mass Spectrometry Fragments (Electron Ionization):

| m/z | Ion | Description |

| 240/242/244 | [M]⁺ | Molecular ion (isotope pattern for 2 Cl) |

| 176/178/180 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 161/163/165 | [M - SO₂NH]⁺ | Loss of sulfamoyl radical |

| 156/158/160 | [M - NH₂SO₂]⁺ | Loss of aminosulfonyl radical |

| 92 | [C₆H₆N]⁺ | Rearrangement and loss of Cl₂SO₂ |

| 65 | [C₅H₅]⁺ | Loss of HCN from m/z 92 |

Experimental Protocols

Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 3,5-Dichlorosulfanilamide are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). The solution should be filtered to remove dust particles which can act as unwanted nucleation sites.

-

Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 3,5-Dichlorosulfanilamide is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The sample is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard one-pulse ¹H NMR experiment is run. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of quaternary carbons.

-

Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Mass Spectrometry (LC-MS)

-

Sample Preparation: A dilute solution of 3,5-Dichlorosulfanilamide is prepared in a suitable solvent compatible with liquid chromatography and electrospray ionization (e.g., acetonitrile/water with 0.1% formic acid).

-

Chromatography: The sample is injected onto a C18 reverse-phase HPLC column. A gradient elution method is typically used, starting with a high percentage of aqueous mobile phase and ramping up to a high percentage of organic mobile phase to elute the compound.

-

Mass Analysis: The eluent from the HPLC is directed into the electrospray ionization (ESI) source of the mass spectrometer. Mass spectra are acquired in positive ion mode. For fragmentation analysis (MS/MS), the molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer.

Biological Activity and Signaling Pathway

Sulfonamides, including 3,5-Dichlorosulfanilamide, exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. Folic acid is a precursor for the synthesis of nucleotides, and its inhibition disrupts DNA and RNA synthesis, leading to bacteriostasis.

Minimum Inhibitory Concentration (MIC): The antibacterial efficacy of 3,5-Dichlorosulfanilamide can be quantified by determining its MIC against various bacterial strains. While specific MIC values for this compound are not widely reported, studies on similar sulfonamides show activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values typically ranging from the low to high µg/mL.[5][6]

Diagrams

Caption: Molecular Structure of 3,5-Dichlorosulfanilamide.

Caption: General experimental workflow for analysis.

Caption: Mechanism of action via folic acid synthesis inhibition.

References

- 1. 3,5-Dichlorosulfanilamide [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Amino-3,5-dichlorobenzenesulfonamide (CAS No. 22134-75-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-3,5-dichlorobenzenesulfonamide, a key chemical intermediate and biologically active molecule. The document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action as a potent enzyme inhibitor.

Core Compound Identification and Properties

This compound is an organic compound featuring a sulfonamide functional group and an amino group attached to a dichlorinated benzene ring.[1] Its Chemical Abstracts Service (CAS) number is 22134-75-4.[1]

Table 1: Physicochemical and Crystallographic Data

| Property | Value | Source |

| CAS Number | 22134-75-4 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂O₂S | [1][2] |

| Molecular Weight | 241.09 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Synonyms | 3,5-Dichlorosulfanilamide, Benzenesulfonamide, 4-amino-3,5-dichloro- | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| Unit Cell Dimensions | a = 8.9544 Å, b = 13.387 Å, c = 7.5673 Å, β = 95.809° | [2] |

| Solubility | Soluble in polar solvents | [1] |

Synthesis and Analysis

A generalized workflow for such a synthesis is presented below.

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound. The following is a representative protocol based on methods for similar sulfonamide compounds.

Table 2: Representative HPLC Method Parameters

| Parameter | Specification |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C8/C18 column |

| Mobile Phase | Gradient elution with: A: Acetonitrile B: Acetate buffer (pH 4.9) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Detection | UV at 265 nm |

| Diluent | HPLC grade water or Methanol |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve this compound standard in the diluent to prepare a stock solution (e.g., 500 µg/mL). Prepare working standards by serial dilution.

-

Sample Preparation: Weigh and dissolve the sample containing the analyte in the diluent to a known concentration (e.g., 1000 µg/mL).

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the analyte peak by its retention time compared to the standard and quantify using the peak area.

Biological Activity and Mechanism of Action

This compound is a known potent inhibitor of carbonic anhydrases (CAs).[1] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity is crucial for various physiological processes, including pH regulation, CO₂ transport, and fluid secretion.

The inhibitory action of sulfonamides like this compound stems from the binding of the deprotonated sulfonamide group directly to the Zn²⁺ ion in the enzyme's active site. This coordination displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's function.

Applications in Research and Development

The dual characteristics of this compound as a reactive chemical intermediate and a bioactive molecule make it valuable in several areas:

-

Pharmaceutical Synthesis: It serves as a primary substance in the synthesis of drugs such as the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[2]

-

Medicinal Chemistry: Its potent carbonic anhydrase inhibitory activity makes it and its derivatives scaffolds of interest for the development of therapeutic agents for conditions like glaucoma, edema, and certain neurological disorders.

-

Agrochemicals: The structural motifs present in this compound are common in various agrochemicals.[1]

References

An In-depth Technical Guide to 4-Amino-3,5-dichlorobenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Amino-3,5-dichlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. The document details its chemical and physical properties, experimental protocols for its characterization, and its role in synthetic pathways.

Core Compound Properties

This compound, also known as 3,5-Dichlorosulfanilamide, is an organic compound featuring a dichlorinated benzene ring functionalized with both an amino and a sulfonamide group.[1] This structure contributes to its utility as a building block in medicinal chemistry, notably as a primary substance for synthesizing Diclofenac sodium and other sulfonamide-based drugs.[1][2] The compound typically appears as a light yellow to brown crystalline powder.[1]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 241.10 g/mol | [3] |

| Molecular Formula | C₆H₆Cl₂N₂O₂S | [1][2] |

| CAS Registry Number | 22134-75-4 | [1][3] |

| Appearance | Light yellow to Brown powder to crystal | [1] |

| Synonyms | 3,5-Dichlorosulfanilamide, 3,5-Dichlorosulfanilimide, Benzenesulfonamide, 4-amino-3,5-dichloro- | [1] |

| Purity | Typically >98% | [1] |

Synthetic Utility and Logical Relationships

This compound serves as a critical intermediate in the pharmaceutical industry. Its chemical structure allows for further modifications to produce active pharmaceutical ingredients (APIs).

Caption: Synthetic utility of this compound.

Mechanism of Action: Enzyme Inhibition

This compound has been shown to be a potent inhibitor of carbonic anhydrase.[1] The mechanism involves the formation of a covalent adduct between the sulfonamide group and the enzyme, which physically blocks the substrate from binding to the active site, thereby inhibiting catalysis.[1]

Caption: Inhibition pathway of Carbonic Anhydrase.

Experimental Protocols

Protocol 1: Crystal Structure Determination

This protocol describes the methodology used for the single-crystal X-ray diffraction analysis of this compound.[2]

Objective: To determine the three-dimensional atomic structure of the compound.

Methodology:

-

Crystal Preparation: Crystals of the compound were obtained unexpectedly from a solution containing powdered 4-amino-3,5-dichloro-benzenesulfonamide (10.08 mmol), KOH (9.0 mmol), and salicylaldehyde (5.01 mmol) in methanol (40 ml), which was subsequently mixed with a solution of CoCl₂·6H₂O (0.25 mmol) in methanol (25 ml). The final mixture was stirred at 323 K for 8 hours, filtered, and left at room temperature, yielding orange-yellow crystals.[2]

-

Data Collection:

-

Structure Solution and Refinement:

Results: The analysis revealed a monoclinic crystal system. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions, forming a three-dimensional network.[2]

Experimental Workflow: Crystallography

The workflow for determining the crystal structure is outlined below.

Caption: Workflow for X-ray crystallography analysis.

References

In-Depth Technical Guide to the Spectroscopic Data of 4-Amino-3,5-dichlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 4-Amino-3,5-dichlorobenzenesulfonamide. This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed information on the compound's spectral characteristics and the methodologies for their acquisition.

Compound Overview

This compound is a sulfonamide derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, characterized by an aniline core with two chlorine substituents and a sulfonamide group, dictates its reactivity and spectroscopic properties.

Molecular Formula: C₆H₆Cl₂N₂O₂S[1]

Molecular Weight: 241.10 g/mol [1]

Chemical Structure:

Caption: Molecular Structure of this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3400-3200 | N-H stretch (amine and sulfonamide) | Medium-Strong, Broad |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1620-1580 | N-H bend (amine) | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| 1350-1300 | Asymmetric SO₂ stretch (sulfonamide) | Strong |

| 1170-1150 | Symmetric SO₂ stretch (sulfonamide) | Strong |

| 900-800 | C-H out-of-plane bend (aromatic) | Strong |

| 800-600 | C-Cl stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to show signals corresponding to the aromatic protons and the protons of the amine and sulfonamide groups. The exact chemical shifts can be influenced by the solvent used.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Singlet | 2H | Aromatic C-H |

| ~6.0-7.0 (broad) | Singlet | 2H | -SO₂NH₂ |

| ~4.5-5.5 (broad) | Singlet | 2H | -NH₂ (aromatic) |

The carbon NMR spectrum will display signals for the four distinct carbon environments in the aromatic ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-NH₂ |

| ~130-135 | C-SO₂ |

| ~120-125 | C-Cl |

| ~115-120 | C-H |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 240/242/244 | [M]⁺, Molecular ion peak (isotope pattern for 2 Cl) |

| 176/178 | [M - SO₂NH₂]⁺ |

| 141 | [M - SO₂NH₂ - Cl]⁺ |

| 106 | [M - SO₂NH₂ - 2Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Parameters for ¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 8-16.

-

-

Parameters for ¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized and then ionized by a beam of electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is outlined below.

References

An In-depth Technical Guide to the Crystal Structure of 4-Amino-3,5-dichlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-Amino-3,5-dichlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals, including Diclofenac sodium. This document details the crystallographic data, experimental methodologies for its synthesis and crystal growth, and an analysis of its molecular and supramolecular structure.

Introduction

This compound (C₆H₆Cl₂N₂O₂S) is a sulfonamide derivative of significant interest in medicinal chemistry and drug development.[1] While its synthetic applications are well-documented, a thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential for polymorphism. This guide presents the definitive crystal structure as determined by single-crystal X-ray diffraction.

Crystallographic Data

The crystal structure of this compound was resolved at a temperature of 93 K. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical Formula | C₆H₆Cl₂N₂O₂S |

| Formula Weight | 241.09 g/mol |

| Temperature | 93 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.9544 (17) Å |

| b | 13.387 (3) Å |

| c | 7.5673 (15) Å |

| α | 90° |

| β | 95.809 (2)° |

| γ | 90° |

| Volume | 902.4 (3) ų |

| Z | 4 |

| Calculated Density | 1.775 Mg/m³ |

| Absorption Coefficient | 0.922 mm⁻¹ |

| F(000) | 488 |

| Data Collection and Refinement | |

| Theta range for data collection | 3.28 to 27.50° |

| Index ranges | -11<=h<=11, -17<=k<=17, -9<=l<=9 |

| Reflections collected | 5918 |

| Independent reflections | 2008 [R(int) = 0.0203] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2008 / 0 / 134 |

| Goodness-of-fit on F² | 1.003 |

| Final R indices [I>2sigma(I)] | R1 = 0.0298, wR2 = 0.0743 |

| R indices (all data) | R1 = 0.0349, wR2 = 0.0768 |

| Largest diff. peak and hole | 0.453 and -0.361 e.Å⁻³ |

Molecular Structure

The asymmetric unit of this compound contains one molecule. The benzene ring is substituted with an amino group, a sulfonamide group, and two chlorine atoms. The amino and chlorine substituents are essentially coplanar with the benzene ring. The oxygen atoms of the sulfonamide group are situated on one side of the benzene ring, while the amino group is on the opposite side. Selected bond lengths and angles are provided in Table 2.

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound [1]

| Bond | Length (Å) | Bond | Angle (°) |

| S(1)-O(1) | 1.433(1) | O(1)-S(1)-O(2) | 119.5(1) |

| S(1)-O(2) | 1.435(1) | O(1)-S(1)-N(1) | 107.0(1) |

| S(1)-N(1) | 1.621(2) | O(2)-S(1)-N(1) | 106.9(1) |

| S(1)-C(1) | 1.767(2) | O(1)-S(1)-C(1) | 107.9(1) |

| Cl(1)-C(3) | 1.739(2) | O(2)-S(1)-C(1) | 108.0(1) |

| Cl(2)-C(5) | 1.738(2) | N(1)-S(1)-C(1) | 106.5(1) |

| N(2)-C(4) | 1.378(2) | C(2)-C(1)-C(6) | 117.8(2) |

Supramolecular Structure and Intermolecular Interactions

The crystal packing of this compound is stabilized by a network of intermolecular hydrogen bonds and π–π stacking interactions. Adjacent molecules are linked by N—H···O hydrogen bonds, forming a three-dimensional network. Additionally, π–π stacking interactions are observed between the benzene rings of neighboring molecules, with a centroid-centroid distance of 3.7903 (12) Å. A short Cl···Cl contact of 3.3177 (10) Å also contributes to the crystal packing.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound has been previously reported. The crystals for the structure determination were obtained serendipitously from a reaction mixture aimed at synthesizing a Co(II) complex. The procedure is as follows:

-

Preparation of the Reaction Mixture:

-

Powdered 4-amino-3,5-dichloro-benzenesulfonamide (2.671 g, 10.08 mmol), KOH (0.504 g, 9.0 mmol), and salicylaldehyde (0.53 ml, 5.01 mmol) were mixed in 40 ml of methanol.

-

The mixture was stirred at 323 K for 2 hours.

-

-

Crystallization:

-

A 1.30 ml aliquot of the above solution was added to a solution of CoCl₂·6H₂O (0.060 g, 0.25 mmol) in 25 ml of methanol.

-

This mixture was stirred at 323 K for 8 hours.

-

The resulting solution was filtered and left undisturbed at room temperature.

-

Orange-yellow crystals of this compound were obtained after several days.[1]

-

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected for X-ray diffraction analysis.

-

Data Collection:

-

A Rigaku SPIDER diffractometer equipped with a graphite-monochromated MoKα radiation source was used.

-

Data were collected at a temperature of 93 K.

-

-

Structure Solution and Refinement:

-

The structure was solved by direct methods using SHELXS97.

-

The structure was refined by full-matrix least-squares on F² using SHELXL97.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

-

References

The Unexplored Biological Potential of 3,5-Dichlorosulfanilamide: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Predicted Biological Activity and Mechanism of Action

As a derivative of sulfanilamide, 3,5-Dichlorosulfanilamide is anticipated to exhibit antibacterial properties by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Folic acid is essential for the synthesis of nucleotides, and its disruption hinders bacterial growth and replication.[3]

The general mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid.[4] Sulfonamides, being structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[5] This selective toxicity is effective against bacteria because they must synthesize their own folic acid, whereas mammals obtain it from their diet.[3]

The presence of two chlorine atoms at the 3 and 5 positions of the benzene ring is expected to influence the compound's physicochemical properties, such as lipophilicity and electronic character, which could in turn affect its potency, spectrum of activity, and pharmacokinetic profile. Halogenation of antimicrobial compounds has been shown in some cases to enhance their activity.[6]

Potential for Broader Biological Activities

While the primary predicted activity of 3,5-Dichlorosulfanilamide is antibacterial, other sulfonamide derivatives have been reported to possess a wide range of biological effects, including:

-

Anticancer Activity: Some sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9] The mechanisms often involve the inhibition of key enzymes in cancer progression or the induction of apoptosis.

-

Anti-inflammatory Activity: Certain sulfonamides exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory conditions.[10]

-

Antifungal and Antiprotozoal Activity: The sulfonamide scaffold has been explored for its efficacy against fungal and protozoal pathogens.[11]

Further research would be necessary to determine if 3,5-Dichlorosulfanilamide possesses any of these additional activities.

Quantitative Data (Hypothetical)

As no specific studies on 3,5-Dichlorosulfanilamide are available, we cannot provide quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values. For illustrative purposes, the following table outlines how such data would be presented if it were available.

| Biological Activity | Test Organism/Cell Line | Parameter | Value (µg/mL or µM) | Reference |

| Antibacterial | Staphylococcus aureus | MIC | Data not available | N/A |

| Antibacterial | Escherichia coli | MIC | Data not available | N/A |

| Antifungal | Candida albicans | MIC | Data not available | N/A |

| Anticancer | Human breast cancer (MCF-7) | IC50 | Data not available | N/A |

| Anticancer | Human colon cancer (HT-29) | IC50 | Data not available | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of 3,5-Dichlorosulfanilamide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.[12] The broth microdilution method is a common technique for determining MIC values.[13]

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

3,5-Dichlorosulfanilamide stock solution of known concentration.

-

Positive control (bacterial growth without the compound).

-

Negative control (broth only).

-

Standard antibiotic for comparison (e.g., sulfamethoxazole).

Procedure:

-

Prepare serial two-fold dilutions of 3,5-Dichlorosulfanilamide in the microtiter plate wells using MHB.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HT-29).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

3,5-Dichlorosulfanilamide stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3,5-Dichlorosulfanilamide and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate for 3-4 hours to allow the formazan crystals to form.

-

Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the predicted mechanism of action and a typical experimental workflow.

Caption: Predicted mechanism of action of 3,5-Dichlorosulfanilamide.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

While 3,5-Dichlorosulfanilamide remains a scientifically uncharted compound in terms of its biological activities, its structural relationship to the well-established class of sulfonamide antibiotics provides a strong rationale for investigating its potential as an antimicrobial agent. The information and protocols provided in this guide are intended to facilitate such future research. The synthesis and subsequent evaluation of 3,5-Dichlorosulfanilamide against a panel of clinically relevant bacteria and fungi, as well as its assessment for other potential biological activities, would be a valuable contribution to the field of medicinal chemistry.

References

- 1. chembk.com [chembk.com]

- 2. 3,5-DICHLOROSULFANILAMIDE CAS#: 22134-75-4 [m.chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 3,5-Dichlorosulfanilamide [webbook.nist.gov]

- 5. Some Halogenated Sulphonamides with Biological Interest [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity of novel sulfanilamides towards sensitive and multidrug-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic activity of some novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijbpas.com [ijbpas.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on 4-Amino-3,5-dichlorobenzenesulfonamide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-3,5-dichlorobenzenesulfonamide, also known as 3,5-Dichlorosulfanilamide, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structure, featuring a primary sulfonamide group and a dichlorinated aniline core, makes it a valuable scaffold for the synthesis of various biologically active molecules. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, and its pivotal role as a precursor, particularly in the development of carbonic anhydrase inhibitors. Detailed experimental protocols and quantitative data are presented to support research and development efforts.

Physicochemical and Crystallographic Data

This compound is an organic compound that typically appears as a solid and is soluble in polar solvents.[1] The presence of chlorine atoms and the sulfonamide group contributes to its reactivity and utility in pharmaceutical synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 22134-75-4 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂O₂S | [2] |

| Molecular Weight | 241.09 g/mol | [2] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Purity | >98.0% (Commercially available) | [1] |

| Synonyms | 3,5-Dichlorosulfanilamide, Benzenesulfonamide, 4-amino-3,5-dichloro- | [1] |

Crystallographic Data

The precise three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. In the crystalline state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming a three-dimensional structure.[2] This is further supported by π–π stacking interactions and a notable short Cl⋯Cl contact of 3.3177 (10) Å.[2] Detailed crystallographic data are essential for computational modeling and understanding intermolecular interactions in drug design.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (assumption based on common packing) |

| a (Å) | 8.9544 (17) |

| b (Å) | 13.387 (3) |

| c (Å) | 7.5673 (15) |

| β (°) ** | 95.809 (2) |

| Volume (ų) ** | 902.4 (3) |

| Z | 4 |

| Temperature (K) | 93 |

| Radiation | Mo Kα |

| Data sourced from reference[2]. |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

General Synthesis Workflow

A common synthetic pathway starts from sulfanilamide, which undergoes electrophilic aromatic substitution (chlorination) to yield the target compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Chlorination

This protocol outlines a laboratory-scale synthesis of this compound from sulfanilamide.

Materials and Reagents:

-

Sulfanilamide (1.0 eq)

-

N-Chlorosuccinimide (NCS) (2.2 eq)

-

Acetonitrile (solvent)

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Deionized water

Reaction Procedure:

-

Charging the Reactor: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve sulfanilamide (1.0 eq) in acetonitrile.

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (2.2 eq) portion-wise. The addition may be exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Add deionized water to the residue, followed by ethyl acetate to extract the product.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent (ethyl acetate) under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Application as a Pharmaceutical Intermediate

The primary sulfonamide group (-SO₂NH₂) is a critical pharmacophore that serves as a potent zinc-binding group in various metalloenzymes.[3] this compound is an excellent scaffold for developing inhibitors of such enzymes, most notably carbonic anhydrases (CAs).

Role as a Scaffold for Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] Inhibitors of these enzymes are used as diuretics, anti-glaucoma agents, and are being investigated as anti-obesity and anti-cancer drugs.[3] The primary sulfonamide moiety of this compound binds to the Zn(II) ion in the active site of carbonic anhydrase, leading to potent inhibition.[1][5] The dichlorinated phenyl ring allows for further chemical modifications to enhance potency and isoform selectivity.

References

- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-3,5-dichlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 4-Amino-3,5-dichlorobenzenesulfonamide in the Synthesis of Novel Azo Dyes: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis of azo dyes utilizing 4-Amino-3,5-dichlorobenzenesulfonamide as a key diazo component. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established principles of azo dye chemistry and data from structurally analogous compounds to present a comprehensive overview for researchers, scientists, and professionals in drug development and materials science.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of these dyes primarily involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. The specific properties of the resulting dye, such as color, fastness, and solubility, are intrinsically linked to the chemical structures of the diazo and coupling components.

This compound is a promising, yet underexplored, diazo component. The presence of two electron-withdrawing chlorine atoms and a sulfonamide group is anticipated to significantly influence the electronic properties of the resulting diazonium salt and, consequently, the characteristics of the final azo dyes. This guide will delve into the theoretical and practical aspects of its use in dye synthesis.

The Synthesis Pathway: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

-

Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt.

-

Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with a coupling component (e.g., phenols, naphthols, anilines, or active methylene compounds) to form the stable azo dye.

Caption: General reaction scheme for the synthesis of azo dyes.

Experimental Protocols

Representative Diazotization Protocol

This protocol outlines the in-situ generation of the diazonium salt of this compound.

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ice

Procedure:

-

A suspension of this compound (1.0 molar equivalent) is prepared in a mixture of water and concentrated hydrochloric acid (2.5-3.0 molar equivalents).

-

The mixture is cooled to 0-5 °C in an ice bath with vigorous stirring.

-

A pre-cooled aqueous solution of sodium nitrite (1.05-1.1 molar equivalents) is added dropwise to the amine suspension.

-

The temperature is strictly maintained below 5 °C throughout the addition to prevent the decomposition of the unstable diazonium salt.

-

The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the primary aromatic amine and a slight excess of nitrous acid using starch-iodide paper.

Caption: Workflow for the diazotization of this compound.

Representative Azo Coupling Protocol

This protocol describes the coupling of the prepared diazonium salt with a suitable coupling component, such as a naphthol derivative.

Materials:

-

Diazonium salt solution (from the previous step)

-

Coupling component (e.g., 2-naphthol)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Distilled Water

-

Ice

Procedure:

-

The coupling component (1.0 molar equivalent) is dissolved in an aqueous alkaline solution (e.g., dilute NaOH or Na₂CO₃).

-

The solution is cooled to 0-5 °C in an ice bath.

-

The cold diazonium salt solution is added slowly to the cold solution of the coupling component with continuous stirring.

-

The pH of the reaction mixture is maintained in the appropriate range for the specific coupling component (typically alkaline for phenols and naphthols, and acidic for anilines).

-

A brightly colored precipitate of the azo dye is expected to form.

-

The mixture is stirred for an additional 30-60 minutes in the ice bath to ensure complete coupling.

-

The precipitated dye is collected by vacuum filtration, washed with cold water, and dried.

Quantitative Data Summary (Based on Analogous Compounds)

The following table summarizes representative quantitative data expected for the synthesis of azo dyes from halogenated aminobenzenesulfonamides, based on literature for similar compounds. Actual values for dyes derived from this compound may vary.

| Parameter | Expected Value/Range | Notes |

| Diazotization | ||

| Reaction Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. |

| Reaction Time | 30 - 60 minutes | For complete conversion to the diazonium salt. |

| Expected Yield | > 95% (in solution) | The diazonium salt is typically not isolated and used in-situ. |

| Azo Coupling | ||

| Reaction Temperature | 0 - 10 °C | To control the reaction rate and minimize side reactions. |

| pH Range | 4-6 (for anilines), 8-10 (for phenols) | Dependent on the nature of the coupling component. |

| Expected Yield (Crude Dye) | 80 - 95% | Varies with the coupling component and reaction conditions. |

| Dye Properties | ||

| Absorption Maxima (λmax) | 400 - 600 nm | Dependent on the specific coupling component and solvent. |

Influence of Substituents on Dye Properties

The chloro and sulfonamide substituents on the this compound ring are expected to have a significant impact on the properties of the resulting azo dyes:

-

Color: The two electron-withdrawing chlorine atoms are likely to cause a bathochromic shift (a shift to longer wavelengths), potentially resulting in deeper colors (e.g., oranges, reds, and violets) compared to dyes derived from unsubstituted or monochlorinated anilines.

-

Light Fastness: The presence of halogen atoms often improves the light fastness of azo dyes by making the molecule more resistant to photochemical degradation.

-

Acidity and Solubility: The sulfonamide group can influence the acidity of the dye molecule and its solubility in different solvents. It may also provide a site for further chemical modification.

Caption: Predicted influence of substituents on dye properties.

Conclusion

This compound holds considerable potential as a diazo component for the synthesis of novel azo dyes with desirable properties. The presence of the dichloro and sulfonamide functionalities is anticipated to yield dyes with deep colors and enhanced fastness properties. While further experimental work is required to fully elucidate the synthetic pathways and characterize the resulting dyes, the protocols and theoretical considerations presented in this guide provide a solid foundation for researchers to explore this promising area of dye chemistry. The development of dyes based on this intermediate could lead to new colorants for a variety of applications, from textiles to advanced materials.

3,5-Dichlorosulfanilamide: A Technical Overview of its Synthesis and Putative Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichlorosulfanilamide, a halogenated derivative of the foundational sulfonamide antibiotic, sulfanilamide. Due to a scarcity of historical data on its specific discovery, this document focuses on its physicochemical properties, a plausible synthetic route derived from established methodologies, and its presumed mechanism of action based on the well-understood pharmacology of the sulfonamide class of drugs. Detailed experimental protocols for the proposed synthesis are provided, alongside structured data tables and diagrams to facilitate understanding and further research into this compound.

Introduction

The advent of sulfonamide drugs in the 1930s marked a pivotal moment in medicine, heralding the age of antibacterial chemotherapy. Sulfanilamide, the parent compound, paved the way for the development of a vast array of derivatives with improved efficacy and broader spectra of activity. Halogenation of aromatic rings is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. The introduction of chlorine atoms, as in the case of 3,5-Dichlorosulfanilamide, can influence factors such as lipophilicity, metabolic stability, and binding affinity to the target enzyme.

While the specific historical discovery of 3,5-Dichlorosulfanilamide is not well-documented in publicly accessible literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number 22134-75-4. It is plausible that this compound was synthesized as part of broader research programs exploring the structure-activity relationships of sulfanilamide derivatives. One source suggests it can be prepared by the chlorination of sulfanilamide. This guide will, however, detail a more foundational, multi-step synthesis starting from 3,5-dichloroaniline, based on the classic sulfonamide synthesis pathway.

Physicochemical Properties

The known physicochemical properties of 3,5-Dichlorosulfanilamide are summarized in the table below. These properties are essential for its handling, formulation, and in silico modeling.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂O₂S | |

| Molecular Weight | 241.10 g/mol | |

| CAS Number | 22134-75-4 | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 206-208 °C | |

| Solubility | Soluble in hot methanol |

Proposed Synthesis of 3,5-Dichlorosulfanilamide

In the absence of a specific documented synthesis, a plausible and robust pathway can be inferred from the general synthesis of sulfonamides. This multi-step process begins with the protection of the amino group of 3,5-dichloroaniline, followed by chlorosulfonation, amination, and subsequent deprotection to yield the final product.

Proposed Synthetic Pathway

Methodological & Application

Application Notes and Protocols for the Synthesis of Diclofenac Sodium

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to a well-established, multi-step synthesis of Diclofenac sodium. The protocols detailed herein commence from readily available starting materials, aniline and chloroacetic acid, and proceed through key intermediates to yield the final active pharmaceutical ingredient. This synthesis route is presented with detailed experimental procedures, quantitative data, and visual workflows to ensure clarity and reproducibility for research and development purposes.

Note on the Starting Material: Initial searches for a synthetic route to Diclofenac starting from 4-Amino-3,5-dichlorobenzenesulfonamide did not yield established or published methods. The following protocol is based on a well-documented and industrially relevant synthesis of Diclofenac sodium.

I. Overview of the Synthetic Pathway

The synthesis of Diclofenac sodium from aniline and chloroacetic acid is a six-step process involving several key chemical transformations. The overall pathway includes amidation, condensation, a Smiles rearrangement, chlorination, an intramolecular Friedel-Crafts alkylation, and a final hydrolysis step.[1][2]

II. Experimental Protocols

The following protocols are adapted from established synthetic methods.[1]

Step 1: Synthesis of 2-chloro-N-phenylacetamide (Intermediate I)

-

To a dry reaction flask, add chloroacetic acid (1.1 to 1.5 molar equivalents), boric acid (catalytic amount, e.g., 0.01 molar equivalents), and toluene as the solvent.

-

Slowly add aniline (1 molar equivalent) to the mixture.

-

Heat the reaction mixture to 130-140°C and reflux with stirring for 6-12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a sodium bicarbonate solution.

-

Perform an extraction to isolate the product.

Step 2: Synthesis of 2-(2,6-dichlorophenoxy)-N-phenylacetamide (Intermediate II)

-

In a reaction flask, combine 2-chloro-N-phenylacetamide (1 molar equivalent), 2,6-dichlorophenol (1 molar equivalent), potassium carbonate (2.5 molar equivalents), and a phase-transfer catalyst such as PEG-600.

-

Add xylene as the solvent.

-

Heat the mixture to 150°C and reflux with stirring for approximately 4 hours.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction mixture with dilute hydrochloric acid and perform an extraction to isolate the product.

Step 3: Smiles Rearrangement to N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide (Intermediate III)

-

Dissolve 2-(2,6-dichlorophenoxy)-N-phenylacetamide in a suitable solvent.

-

Add an inorganic base to facilitate the Smiles rearrangement. This reaction involves the intramolecular nucleophilic aromatic substitution where the amide nitrogen displaces the phenoxy group.[2]

Step 4: Synthesis of N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide (Intermediate IV)

-

To a dry reaction flask, add N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide (1 molar equivalent), thionyl chloride (2 molar equivalents), and dichloroethane as the solvent.

-

Slowly add triethylamine (catalytic amount, e.g., 0.1 molar equivalents) dropwise while stirring.

-

Heat the reaction mixture to 50°C and maintain for 1 hour.

Step 5: Friedel-Crafts Alkylation to 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Intermediate V)

-

Subject N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide to an intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst. This cyclization step forms the indolinone ring structure.[2][3]

Step 6: Hydrolysis to Diclofenac Sodium

-

Hydrolyze 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one in the presence of an inorganic base, such as sodium hydroxide, in an aqueous-alcoholic solution to yield Diclofenac sodium.[3]

-

In a three-necked flask, dissolve the indolinone intermediate (e.g., 0.08 mol) in N,N-dimethylformamide (160 mL).

-

Heat the mixture to 80°C with stirring.

-

Add a solution of sodium hydroxide (e.g., 8g in 35g of water) and continue the reaction for approximately 24 hours.[3]

-

After the reaction is complete, remove the solvent under reduced pressure.[3]

-

Dissolve the residue in hot water, decolorize with activated charcoal, and filter.

-

Cool the filtrate in an ice-water bath to crystallize the product.

-

Filter the white crystalline powder and dry to obtain Diclofenac sodium.[3]

III. Quantitative Data

| Step | Product Name | Molar Mass ( g/mol ) | Typical Yield | Purity (by HPLC) | Reference |

| 1 | 2-chloro-N-phenylacetamide | 169.61 | - | - | [1] |

| 2 | 2-(2,6-dichlorophenoxy)-N-phenylacetamide | 296.14 | - | - | [1] |

| 3 | N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide | 296.14 | - | - | [1] |

| 4 | N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide | 314.59 | - | - | [1] |

| 5 | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | 278.13 | - | - | [1] |

| 6 | Diclofenac Sodium | 318.13 | 96.1% | 98.2% | [3] |

| Overall | Diclofenac Sodium | 318.13 | ~63% | - | [2] |

IV. Visualizations

Logical Relationship of Synthesis Steps

Caption: Logical flow of the six-step synthesis of Diclofenac sodium.

Experimental Workflow for the Synthesis of Diclofenac Sodium

Caption: Detailed experimental workflow for the synthesis of Diclofenac sodium.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3,5-Dichlorosulfanilamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[1][2][3] This inhibition ultimately disrupts the production of DNA, RNA, and proteins, leading to a bacteriostatic effect.[3] 3,5-Dichlorosulfanilamide is a novel sulfonamide derivative. These application notes provide detailed protocols for determining its in vitro antimicrobial susceptibility against various bacterial species using standardized methods, including broth microdilution and disk diffusion.

The provided protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for sulfonamides.[4][5] It is crucial to adhere to these standardized methods to ensure the accuracy and reproducibility of the results.

Principle of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing (AST) is performed to determine the concentration of an antimicrobial agent required to inhibit or kill a microorganism. The two primary methods detailed here are:

-

Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[6][7]

-

Disk Diffusion (Kirby-Bauer Test): This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[4][5][8][9][10][11]

A critical consideration for testing sulfonamides is the composition of the growth medium. Mueller-Hinton medium is recommended as it is low in sulfonamide inhibitors like thymidine.[4][5][6][12] The presence of thymidine can interfere with the mechanism of action of sulfonamides and lead to inaccurate results.[6][12]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination